6-Cyano-4-iodopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-4-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with cyano, iodo, and carboxylic acid groups
Vorbereitungsmethoden
The synthesis of 6-Cyano-4-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired substitutions and functional group transformations .
Analyse Chemischer Reaktionen
6-Cyano-4-iodopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
6-Cyano-4-iodopyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Cyano-4-iodopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions, while the iodo group can participate in halogen bonding .
Vergleich Mit ähnlichen Verbindungen
6-Cyano-4-iodopyridine-2-carboxylic acid can be compared with other pyridine derivatives such as:
4-Iodo-pyridine-2-carboxylic acid:
6-Iodo-pyridine-2-carboxylic acid: Similar structure but without the cyano group, leading to different chemical properties and uses.
4-Cyano-6-iodopyridine: Lacks the carboxylic acid group, which influences its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3IN2O2 |
---|---|
Molekulargewicht |
274.02 g/mol |
IUPAC-Name |
6-cyano-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3IN2O2/c8-4-1-5(3-9)10-6(2-4)7(11)12/h1-2H,(H,11,12) |
InChI-Schlüssel |
IXJOCEMQQXUPIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.